

# Unveiling Synergistic Antiviral Strategies: IMP-1088 in Combination Therapies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **IMP-1088**

Cat. No.: **B608084**

[Get Quote](#)

## For Immediate Release

A deep dive into the synergistic effects of the novel host-targeting antiviral **IMP-1088** with other antiviral compounds reveals promising avenues for broad-spectrum therapeutic interventions. This comparison guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the enhanced efficacy of **IMP-1088** in combination, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.

**IMP-1088** is a potent, first-in-class dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2). By targeting these host enzymes, **IMP-1088** effectively blocks the myristylation of viral proteins, a critical step for the assembly and replication of a range of viruses. This host-centric mechanism of action presents a high barrier to the development of viral resistance. Preclinical studies have demonstrated the synergistic potential of **IMP-1088** when combined with other antiviral agents, leading to significantly enhanced viral inhibition. This guide focuses on the synergistic interactions of **IMP-1088** with mycophenolate mofetil (MMF) and tecovirimat (TPOXX) against poxviruses.

## Quantitative Analysis of Synergistic Effects

The synergy between **IMP-1088** and other antiviral compounds has been quantitatively assessed using the Zero Interaction Potency (ZIP) model, which calculates a synergy score to determine the nature and strength of the drug interaction. A higher ZIP score indicates stronger synergy.

| Drug Combination                       | Virus                  | Cell Line | Key Findings                                                         | Synergy Score (ZIP)                                                  |
|----------------------------------------|------------------------|-----------|----------------------------------------------------------------------|----------------------------------------------------------------------|
| IMP-1088 + Mycophenolate Mofetil (MMF) | Vaccinia Virus (VACV)  | A549      | Strong dose-dependent synergistic antiviral activity.                | > 66[1]                                                              |
| IMP-1088 + Mycophenolate Mofetil (MMF) | Monkeypox Virus (MPXV) | A549      | Potent synergistic antiviral response.                               | > 64[1]                                                              |
| IMP-1088 + Tecovirimat (TPOXX)         | Vaccinia Virus (VACV)  | A549      | Significant dose-response synergistic effect.                        | > 43[1]                                                              |
| IMP-1088 + MMF + TPOXX                 | Vaccinia Virus (VACV)  | A549      | Strong synergistic antiviral effect in a triple combination therapy. | Data not quantified with a single score, but described as strong.[1] |

## Rationale for Synergy: Targeting Multiple Viral Life Cycle Stages

The potent synergy observed with **IMP-1088** in combination therapies stems from the distinct mechanisms of action of the combined drugs, which target different essential stages of the viral life cycle. This multi-pronged attack not only enhances the overall antiviral effect but also further reduces the likelihood of resistance emergence.

## Rationale for Synergistic Antiviral Activity



## Checkerboard Synergy Assay Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Unveiling Synergistic Antiviral Strategies: IMP-1088 in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608084#synergistic-effects-of-imp-1088-with-other-antiviral-compounds>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)